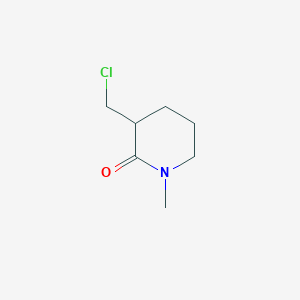
3-(Chloromethyl)-1-methylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(Chloromethyl)-1-methylpiperidin-2-one is a derivative of piperidin-4-one, which is a class of compounds known for their diverse chemical and biological properties. Piperidin-4-ones are cyclic amides and have been the subject of various studies due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of piperidin-4-one derivatives often involves the introduction of substituents at various positions on the piperidine ring to achieve desired properties. For example, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones involves the formation of the piperidine ring adopting a chair conformation, which is a common and stable conformation for six-membered rings . The synthesis of 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) is characterized by various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction, indicating the precise structural features of the synthesized compound .
Molecular Structure Analysis
The molecular structure of piperidin-4-one derivatives is often analyzed using single-crystal X-ray diffraction, which provides detailed information about the conformation and orientation of substituents. For instance, the crystal structure of CCMP reveals a distorted chair conformation with equatorial orientations of all substituents except for the chlorine atom . The molecular structure is further supported by DFT calculations, which help in understanding the chemical reactivity and kinetic stability of the compound .
Chemical Reactions Analysis
Piperidin-4-one derivatives can participate in various chemical reactions due to their reactive sites. For example, complexation reactions with metal tetracarboxylates have been studied using NMR spectroscopy and DFT methods, revealing the formation of complexes with different ligand conformations . These studies provide insights into the reactivity and potential applications of piperidin-4-one derivatives in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidin-4-one derivatives are influenced by their molecular structure. The crystal structures of these compounds often exhibit weak N—H⋯O hydrogen bonds and C—H⋯π interactions, which contribute to the stability of the crystal packing . The Hirshfeld surface analysis of CCMP indicates the nature of intermolecular interactions, with contributions from H⋯H, Cl⋯H/H⋯Cl, C⋯H/H⋯C, and O⋯H/H⋯O interactions . Additionally, the thermal stability and phase transitions of these compounds can be investigated using techniques such as TGA and DSC, providing information about their robustness and potential for various applications .
Applications De Recherche Scientifique
Synthesis and Purification Methods
Research into compounds like "2-Chloro-5-trichloromethylpyridine" demonstrates the importance of intermediates in the synthesis of medicines and pesticides. Techniques such as extraction, distillation, and column chromatography are used for the separation and purification of these products, achieving high purity levels crucial for further applications in chemical synthesis (Su Li, 2005).
Fluorescence Microscopy and Mitochondrial Accumulation
Compounds such as "3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium" have been identified as thiol-reactive luminescent agents. These compounds exhibit a long luminescence lifetime and large Stokes shift, making them suitable for fluorescence microscopy applications, especially for targeting and accumulating in mitochondria, highlighting their potential in biological imaging and research (A. Amoroso et al., 2008).
Structural Analysis
The study of "3-chloro-3-methyl-2,6-diarylpiperidin-4-ones" provides insights into the crystal structures of similar compounds. These structures often exhibit chair conformations and are linked into chains by weak hydrogen bonds and C—H⋯π interactions. Understanding these molecular conformations is crucial for the design of new molecules with desired physical and chemical properties (R. Arulraj et al., 2017).
Polymeric Chlorocadmate(II) Compounds
Research on chlorocadmate(II) compounds, including those synthesized with 1-methylpiperidine, explores their structural and thermal properties. These studies contribute to materials science by providing insights into the design and synthesis of polymeric compounds with one-dimensional inorganic chain structures, offering potential applications in catalysis, ion exchange, and electrochemical devices (A. Corradi et al., 1997).
Biosynthesis Applications
The role of chloromethane as a methyl donor in the biosynthesis of esters and anisoles in certain fungal species demonstrates the environmental and biochemical significance of halomethyl compounds. This insight into natural product biosynthesis can inform the development of biotechnological processes for synthesizing complex organic molecules (D. B. Harper et al., 1989).
Propriétés
IUPAC Name |
3-(chloromethyl)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFUKRQQUXPWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1-methylpiperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide](/img/structure/B2540740.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)

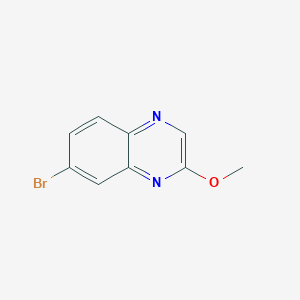
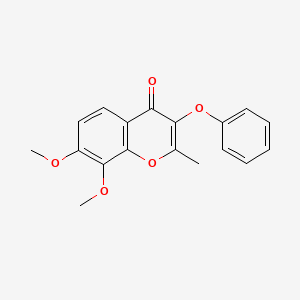
![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)
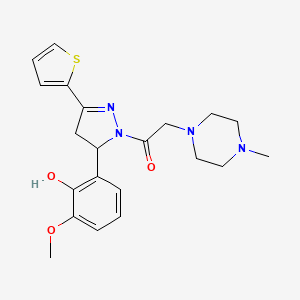



![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)
![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)
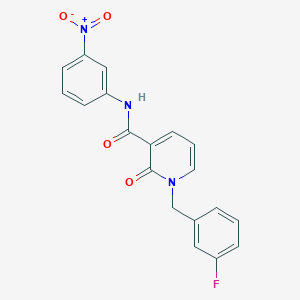
![N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2540761.png)